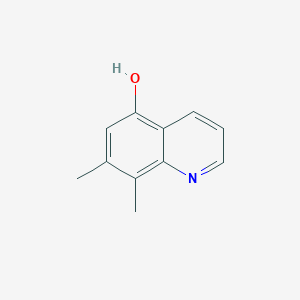

7,8-Dimethylquinolin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dimethylquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It is a derivative of quinoline, characterized by the presence of two methyl groups at the 7th and 8th positions and a hydroxyl group at the 5th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with aniline in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Dimethylquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7,8-Dimethylquinolin-5-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the development of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 7,8-Dimethylquinolin-5-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells. The compound may also interact with enzymes and receptors, leading to the inhibition of key biological pathways .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position.

7,8-Dimethylquinoline: Lacks the hydroxyl group at the 5th position.

Uniqueness: 7,8-Dimethylquinolin-5-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

7,8-Dimethylquinolin-5-ol is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO and a molecular weight of approximately 159.19 g/mol. The presence of hydroxyl (-OH) groups and methyl (-CH3) groups at specific positions on the quinoline ring enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its antimicrobial properties stem from its interference with nucleic acid and protein synthesis in microbial cells. Furthermore, the compound may inhibit specific enzymes involved in critical biological pathways, contributing to its anticancer effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The compound's effectiveness is often compared with standard antibiotics in various studies.

| Pathogen | Zone of Inhibition (mm) | Control (Ofloxacin) (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Klebsiella pneumoniae | 14 | 22 |

| Salmonella typhi | 11 | 19 |

Table 1: Antimicrobial activity of this compound compared to Ofloxacin

In a study conducted by Havaldar and Burudkar (2013), newly synthesized derivatives of quinoline demonstrated potent antibacterial effects against various strains, indicating the potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies demonstrated that treatment with this compound led to increased apoptotic characteristics in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, MCF-7 cells treated with this compound exhibited:

- Membrane blebbing

- Chromatin condensation

- Nuclear fragmentation

These changes are indicative of apoptosis, leading to decreased cell proliferation . The IC50 values for MCF-7 cells were calculated using DPPH radical scavenging assays, showing significant antioxidant activity that correlates with its anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrates the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Table 2: Antioxidant activity of this compound

Eigenschaften

IUPAC Name |

7,8-dimethylquinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQUPZFCRYAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.